
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a chemical compound with the molecular formula C15H21BO4 . It is also known by other names such as Ethyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and 4-Ethoxycarbonylphenylboronic acid pinacol ester .
Molecular Structure Analysis
The molecular weight of this compound is 276.14 g/mol . The IUPAC name is ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate . The InChI is InChI=1S/C15H21BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3 .Physical and Chemical Properties Analysis
The molecular formula of this compound is C15H21BO4 . The molecular weight is 276.14 g/mol .科学的研究の応用
Synthesis and Structural Analysis
Ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have been synthesized and characterized through a series of analytical techniques. The synthesis involves a multi-step substitution reaction, leading to the formation of boric acid ester intermediates with benzene rings. The structures of these compounds are confirmed using FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals measured by X-ray diffraction provide crystallographic and conformational analyses. Density Functional Theory (DFT) calculations further validate the molecular structures, showing consistency with the crystal structures determined by X-ray diffraction. These studies reveal some physicochemical properties of the compounds, enhancing understanding of their potential applications in scientific research (Huang et al., 2021).
Chemical Reactivity and Properties
The reactivity and physicochemical properties of these compounds have been a focus, particularly through investigations of their molecular electrostatic potential and frontier molecular orbitals via DFT. Such analyses contribute to understanding the electronic structure, reactivity, and potential applications in materials science and catalysis. The molecular structures optimized by DFT align well with those determined by single crystal X-ray diffraction, indicating the reliability of these theoretical approaches in predicting and interpreting the chemical behavior of these compounds (Huang et al., 2021).
Borylation Techniques
The borylation of arylbromides, utilizing compounds like this compound as intermediates, showcases advanced methods in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. These techniques involve palladium-catalyzed borylation using novel borylation agents, highlighting efficient approaches to introduce boron-containing groups into aromatic compounds. Such methods are pivotal for the development of new materials and molecules with unique properties and applications (Takagi & Yamakawa, 2013).
Advanced Material Synthesis
These compounds are integral to the synthesis of advanced materials, such as polymers and fluorescent probes, due to their unique chemical properties. For instance, their role in the Suzuki-Miyaura polycondensation demonstrates their utility in creating polymers with specific characteristics. Such applications underscore the importance of these compounds in materials science, where they contribute to the development of new materials with potential uses in electronics, optics, and biotechnology (Kang et al., 2008).
作用機序
Target of Action
Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, sugars, and other biological molecules, which could suggest a wide range of potential targets .
Mode of Action
The compound is likely to interact with its targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols in biological systems, such as the hydroxyl groups in carbohydrates or the side chains of serine, threonine, and tyrosine residues in proteins . This interaction can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Given the reactivity of boronic acids, it is plausible that this compound could interfere with a variety of biochemical processes, particularly those involving molecules with diol groups .
Pharmacokinetics
They are primarily metabolized through conjugation reactions and are excreted in the urine .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological molecules suggests that this compound could potentially alter the function of its target molecules, leading to various downstream effects .
Action Environment
Environmental factors such as pH and the presence of diol-containing molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with optimal activity often observed at physiological pH .
特性
IUPAC Name |
ethyl 3-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)10-7-8-11(12(17)9-10)16-20-14(2,3)15(4,5)21-16/h7-9H,6,17H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDWZYDAKIIASA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OCC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


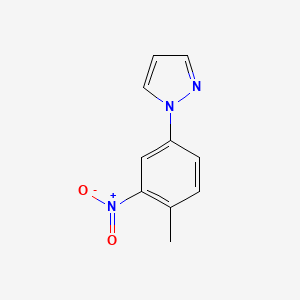
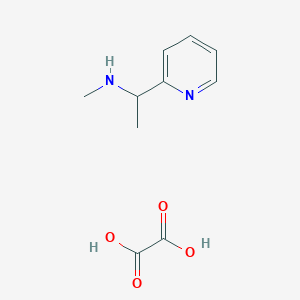
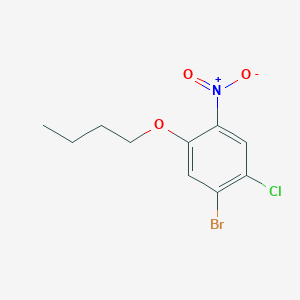

![6-(tert-butyl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1379696.png)
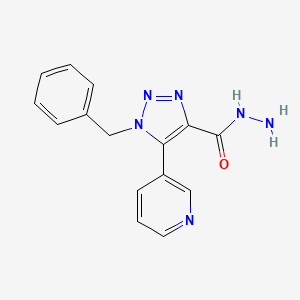
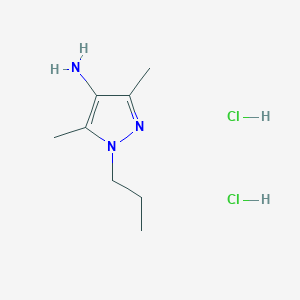
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
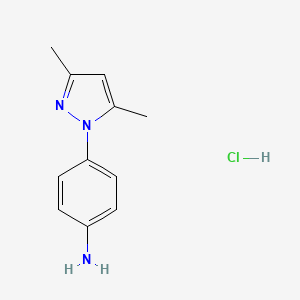
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
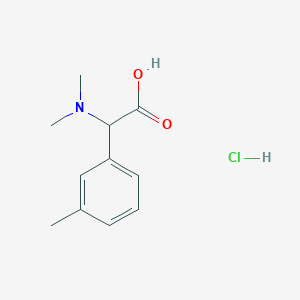
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)
